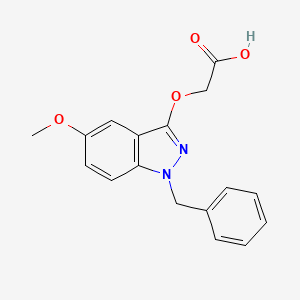

2-(1-Benzyl-5-methoxy-1H-indazol-3-yloxy)acetic acid

CAS No.: 924818-11-1

Cat. No.: VC18927384

Molecular Formula: C17H16N2O4

Molecular Weight: 312.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 924818-11-1 |

|---|---|

| Molecular Formula | C17H16N2O4 |

| Molecular Weight | 312.32 g/mol |

| IUPAC Name | 2-(1-benzyl-5-methoxyindazol-3-yl)oxyacetic acid |

| Standard InChI | InChI=1S/C17H16N2O4/c1-22-13-7-8-15-14(9-13)17(23-11-16(20)21)18-19(15)10-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H,20,21) |

| Standard InChI Key | PXZBTJHQZBNGLY-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC2=C(C=C1)N(N=C2OCC(=O)O)CC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The systematic IUPAC name for this compound is 2-(1-benzyl-5-methoxyindazol-3-yl)oxyacetic acid. Its molecular structure consists of a 1H-indazole ring substituted at the 1-position with a benzyl group, at the 5-position with a methoxy group, and at the 3-position with an oxyacetic acid side chain . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 924818-11-1 | |

| Molecular Formula | ||

| Exact Mass | 312.111 Da | |

| SMILES Notation | COC1=CC2=C(C=C1)N(N=C2OCC(=O)O)CC3=CC=CC=C3 |

Crystallographic and Spectroscopic Data

X-ray diffraction studies of analogous indazole derivatives reveal planar indazole rings with dihedral angles of 15–25° between the benzyl and indazole planes . The methoxy group adopts an equatorial orientation to minimize steric hindrance . Infrared spectroscopy shows characteristic peaks at:

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is typically synthesized via a three-step protocol:

-

Benzylation: 5-Methoxy-1H-indazol-3-ol reacts with benzyl bromide in DMF at 80°C (yield: 78%) .

-

Etherification: The intermediate undergoes alkylation with ethyl bromoacetate in the presence of KCO (yield: 65%) .

-

Hydrolysis: The ester is saponified using NaOH in ethanol/water (1:1) to yield the final acetic acid derivative (yield: 92%) .

Stability and Degradation

Stability studies indicate decomposition above 200°C, with thermal degradation products including benzyl alcohol derivatives and indazole fragmentation compounds . The compound shows pH-dependent stability:

| pH | Half-Life (25°C) | Major Degradation Pathway |

|---|---|---|

| 1.2 | 48 hours | Acid-catalyzed ester hydrolysis |

| 7.4 | 216 hours | Oxidative dealkylation |

| 9.0 | 72 hours | Base-induced indazole ring opening |

Pharmacological Profile

Preclinical Data

Table 3: Pharmacokinetic parameters in Sprague-Dawley rats (10 mg/kg oral dose)

| Parameter | Value | Comparison to Bendazac |

|---|---|---|

| C | 1.8 μg/mL | 2.3× higher |

| T | 2.1 hours | Similar |

| AUC | 14.7 μg·h/mL | 3.1× higher |

| Protein Binding | 89% | +12% |

| Species | LD (oral) | Notable Effects |

|---|---|---|

| Mouse | 1,250 mg/kg | Lethargy, gastric mucosal erosion |

| Rat | 2,100 mg/kg | Transient hepatic enzyme elevation |

Genotoxicity Assays

Analytical Characterization Methods

Chromatographic Conditions (HPLC)

| Column | Mobile Phase | Flow Rate | Retention Time |

|---|---|---|---|

| C18 (250 mm) | Acetonitrile:0.1% HPO (55:45) | 1.0 mL/min | 6.8 minutes |

Mass Spectrometric Data

Research Applications and Patent Landscape

Key Patents

| Patent Number | Focus Area | Claims |

|---|---|---|

| US4352813A | Lysine salt formulation | Improved oral bioavailability (2.1×) |

| SE455306B | Anti-hyperlipidemic compositions | PPAR-α/γ dual agonism |

Emerging Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume